molecular formula C24H21N5OS B3566661 2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone

2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone

Cat. No.: B3566661
M. Wt: 427.5 g/mol
InChI Key: RFRKEVINOBRXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone” is a complex organic molecule that contains several functional groups and rings, including indole, triazole, and thioether . Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . They have attracted increasing attention in recent years due to their various biologically vital properties .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of considerable interest due to their biological and pharmaceutical activities . Novel methods of synthesis have been investigated, particularly for the construction of indoles as a moiety in selected alkaloids . Multicomponent reactions have been used in the synthesis of various heterocyclic compounds, including indole derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups and rings. The indole and triazole rings contribute to the aromaticity of the molecule, while the thioether group adds a sulfur atom into the structure .


Chemical Reactions Analysis

Indole derivatives are known to participate in a variety of chemical reactions due to their versatile and common nitrogen-based heterocyclic scaffolds . They are frequently used in the synthesis of various organic compounds and have been found in many important synthetic drug molecules .

Mechanism of Action

While the specific mechanism of action for this compound is not provided in the search results, indole derivatives are known to exhibit various biological activities. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there is significant potential for future research and development in this area.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[[5-(1H-indol-3-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5OS/c1-2-11-29-23(12-16-13-25-20-9-5-3-7-17(16)20)27-28-24(29)31-15-22(30)19-14-26-21-10-6-4-8-18(19)21/h2-10,13-14,25-26H,1,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRKEVINOBRXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone
Reactant of Route 4
2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone
Reactant of Route 6
2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.